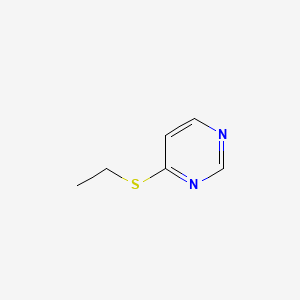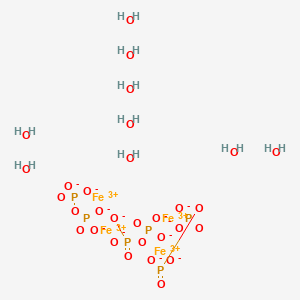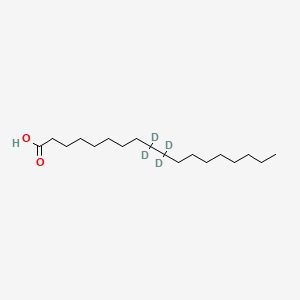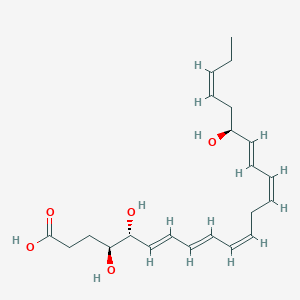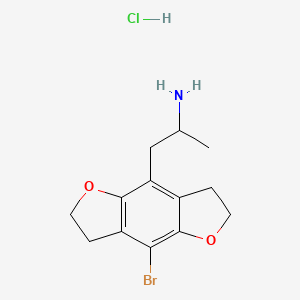
N-(1-adamantyl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide
Übersicht
Beschreibung
5-fluoro AKB48 N-(4-hydroxypentyl) metabolite is a synthetic cannabinoid metabolite. It is structurally related to AKB48, a synthetic cannabinoid with a pentyl indazole core. This compound is an expected phase 1 metabolite of AKB48 N-(5-fluoropentyl) analog, which has a fluorine atom added to the terminal carbon of the pentyl chain . This modification typically increases the compound’s affinity for cannabinoid receptors .
Wirkmechanismus
Target of Action
The primary targets of the compound “5-fluoro AKB48 N-(4-hydroxypentyl) metabolite” are the cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and cognitive functions .
Mode of Action
The compound is a synthetic cannabinoid that has a structural similarity to other synthetic cannabinoids such as JWH 018 adamantyl carboxamide and STS-135 . It interacts with its targets, the cannabinoid receptors, by binding to them. This binding typically increases the compound’s affinity for both cannabinoid receptors significantly .
Biochemical Pathways
It is known that cannabinoids can influence the release of neurotransmitters in the brain, thereby affecting various physiological and psychological processes . As an expected phase 1 metabolite of AKB48 N-(5-fluoropentyl) analog, it is based on the known metabolism of similar compounds .
Pharmacokinetics
As a synthetic cannabinoid, it is expected to have similar pharmacokinetic properties to other compounds in this class .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific cannabinoid receptors it interacts with and the subsequent biochemical pathways it affects. Given its structural similarity to other synthetic cannabinoids, it may have potential psychoactive effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with cannabinoid receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro AKB48 N-(4-hydroxypentyl) metabolite involves the fluorination of the terminal carbon of the pentyl chain in AKB48. The synthetic route generally includes the following steps:
Fluorination: Introduction of a fluorine atom to the terminal carbon of the pentyl chain.
Hydroxylation: Addition of a hydroxyl group to the fourth carbon of the pentyl chain.
Industrial Production Methods
Industrial production of this compound is typically carried out under controlled laboratory conditions to ensure high purity and yield. The process involves:
Reaction Setup: Using appropriate solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol.
Reaction Conditions: Maintaining specific temperatures and pH levels to facilitate the reactions.
Purification: Employing techniques such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Fluor-AKB48 N-(4-Hydroxypentyl)-Metabolit durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umsetzung von Hydroxylgruppen zu Carbonylgruppen.
Reduktion: Reduktion von Carbonylgruppen zurück zu Hydroxylgruppen.
Substitution: Austausch von funktionellen Gruppen durch andere Substituenten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile werden unter bestimmten Bedingungen eingesetzt, um Substitutionsreaktionen zu erzielen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation der Hydroxylgruppe ein Keton oder Aldehyd ergeben, während die Reduktion sie wieder in die Hydroxylform zurückverwandeln kann .
Wissenschaftliche Forschungsanwendungen
5-Fluor-AKB48 N-(4-Hydroxypentyl)-Metabolit hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Forensische Chemie: Wird als analytischer Referenzstandard in der forensischen Toxikologie verwendet, um synthetische Cannabinoide in biologischen Proben zu identifizieren und zu quantifizieren.
Pharmakologie: Studien seiner Interaktion mit Cannabinoid-Rezeptoren und potenziellen therapeutischen Wirkungen.
Toxikologie: Untersuchung seiner Stoffwechselwege und potenziellen toxischen Wirkungen in biologischen Systemen.
Chemie: Einsatz in der Untersuchung von Synthesewegen und Reaktionsmechanismen fluorierter Cannabinoide.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Fluor-AKB48 N-(4-Hydroxypentyl)-Metabolit beinhaltet seine Interaktion mit Cannabinoid-Rezeptoren (CB1 und CB2). Die Fluorierung der Pentylkette erhöht ihre Affinität zu diesen Rezeptoren, was zu einer verstärkten Bindung und Aktivierung führt. Diese Interaktion moduliert verschiedene Signalwege, was zu den pharmakologischen Wirkungen der Verbindung führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
AKB48: Die Stammverbindung ohne Fluorierung.
5F-AKB48: Das fluorierte Analogon ohne die Hydroxylgruppe.
JWH 018: Ein weiteres synthetisches Cannabinoid mit einer anderen Kernstruktur.
STS-135: Ein synthetisches Cannabinoid mit struktureller Ähnlichkeit zu AKB48.
Einzigartigkeit
5-Fluor-AKB48 N-(4-Hydroxypentyl)-Metabolit ist aufgrund seiner spezifischen Strukturmodifikationen einzigartig, darunter die Fluorierung und Hydroxylierung der Pentylkette. Diese Modifikationen erhöhen die Affinität zur Cannabinoid-Rezeptoren und beeinflussen ihre Stoffwechselwege, wodurch sie sich von anderen ähnlichen Verbindungen unterscheiden .
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3O2/c24-14-18(28)4-3-7-27-20-6-2-1-5-19(20)21(26-27)22(29)25-23-11-15-8-16(12-23)10-17(9-15)13-23/h1-2,5-6,15-18,28H,3-4,7-14H2,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGHQNVNYXAOJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCC(CF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342224 | |
| Record name | 5-Fluoro-AKB48 N-(5-hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1843184-42-8 | |
| Record name | 5-Fluoro-AKB48 N-(5-hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


